2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine

Catalog No.
S738902
CAS No.
494777-68-3
M.F
C13H17F3N2O
M. Wt
274.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)b...

CAS Number

494777-68-3

Product Name

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-5-(trifluoromethyl)aniline

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

InChI

InChI=1S/C13H17F3N2O/c1-18-6-4-10(5-7-18)19-12-3-2-9(8-11(12)17)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3

InChI Key

BJRXHLPHFDAZMA-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)N

Canonical SMILES

CN1CCC(CC1)OC2=C(C=C(C=C2)C(F)(F)F)N

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine is an organic compound characterized by the presence of a trifluoromethyl group and a 1-methylpiperidin-4-yloxy substituent attached to a benzene ring. Its molecular formula is C12H14F3N2OC_{12}H_{14}F_3N_2O. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, making it particularly interesting in medicinal chemistry and drug design.

, including:

  • Nucleophilic Substitution: The presence of the trifluoromethyl group allows for nucleophilic attack at the aromatic ring.
  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert functional groups into their corresponding alcohols or amines.

These reactions can yield diverse products depending on the specific conditions and reagents used.

Research indicates that compounds similar to 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine exhibit significant biological activity. The mechanisms often involve interaction with various receptors or enzymes, potentially modulating physiological responses. The trifluoromethyl group enhances binding affinity and specificity, making it a valuable scaffold in drug development.

The synthesis of 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine typically involves several key steps:

  • Formation of the Aromatic Core: Starting from a suitable precursor, such as an aniline derivative, the aromatic core is constructed.
  • Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution using trifluoromethylating agents like trifluoromethyl iodide.
  • Attachment of the 1-Methylpiperidin-4-yloxy Group: This step involves nucleophilic substitution where 1-methylpiperidin-4-ol reacts with an appropriate leaving group on the aromatic ring under basic conditions.

2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine has potential applications in:

  • Medicinal Chemistry: It serves as a pharmacophore for developing new drugs targeting various diseases.
  • Material Science: The unique properties imparted by the trifluoromethyl group may be exploited in creating advanced materials with specific functionalities.

Similar Compounds

  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
    • Lacks the trifluoromethyl group but shares the piperidinyl moiety.
  • 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline
    • Contains similar functional groups but differs in the position of substitutions on the aromatic ring.
  • 1-Methyl-4-piperidin-4-yl-piperazine
    • Features a similar piperidine structure but lacks the aromatic component and fluorinated substituents.

Uniqueness

The uniqueness of 2-(1-Methylpiperidin-4-yloxy)-5-(trifluoromethyl)benzenamine lies in its combination of a trifluoromethyl group with a 1-methylpiperidin-4-yloxy substituent on an aromatic ring. This combination not only enhances its electronic properties but also improves its potential as a drug candidate by increasing lipophilicity and binding affinity to biological targets. These characteristics make it distinct from other similar compounds, which may lack one or more of these functional features.

XLogP3

2.7

Dates

Modify: 2023-08-15

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